4-Chloro-2,5-dimethylbenzoic acid
Overview
Description
4-Chloro-2,5-dimethylbenzoic acid is a chemical compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) . This indicates that the molecule consists of a benzene ring with two methyl groups (CH3), a carboxylic acid group (COOH), and a chlorine atom attached to it.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 184.62 .Scientific Research Applications
Antimicrobial and Anticancer Activity
- Chemical Compositions and Biological Activities : A study explored the chemical compositions of a chloroform extract from the lichen Parmelia erumpens, focusing on compounds structurally related to 4-Chloro-2,5-dimethylbenzoic acid. The study identified compounds with notable antimicrobial and anticancer activities, including a compound similar to this compound, which exhibited significant activity against bacteria and fungi, as well as cancer cells, indicating its potential as an antimicrobial and anticancer drug target (Aravind et al., 2014).
Synthesis and Structural Characterization
- Synthesis Approaches : Another research focused on the synthesis of a compound structurally related to this compound. The study detailed the synthesis process and characterized the compound's structure using various spectroscopic methods. This research contributes to understanding the synthesis and structural properties of compounds related to this compound (Lin, 2013).
Reactivity and Substitution Studies
- Aromatic Nucleophilic Substitution : In an older study, the reactivity of compounds structurally similar to this compound was investigated. This research provides insights into the chemical behavior of such compounds, particularly in the context of aromatic nucleophilic substitution reactions (Hasegawa, 1983).
Mechanism of Action
Target of Action
Benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The chlorine atom in the compound may also influence its reactivity and interactions with biological targets .
Biochemical Pathways
A related compound, 4-chlorobenzoic acid, is known to be metabolized via a pathway that involves initial hydrolytic dehalogenation, yielding 4-hydroxybenzoic acid, which is then hydroxylated to protocatechuic acid and subsequently metabolized via the β-ketoadipate pathway .
Pharmacokinetics
Benzoic acid derivatives are generally well-absorbed and can be metabolized in the liver .
Action Environment
The action, efficacy, and stability of 4-Chloro-2,5-dimethylbenzoic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Additionally, the compound’s reactivity and interactions with biological targets may be influenced by the pH and ionic strength of the surrounding environment.
Properties
IUPAC Name |
4-chloro-2,5-dimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFHHBYKGNGHHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299082 | |
Record name | 4-Chloro-2,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90649-77-7 | |
Record name | 4-Chloro-2,5-dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90649-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2,5-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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